molecular formula C18H16O5 B2540748 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one CAS No. 315233-83-1

7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2540748
CAS No.: 315233-83-1
M. Wt: 312.321
InChI Key: LKCYUTLSWVUUQZ-UHFFFAOYSA-N
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Description

7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is a chemical compound with the molecular formula C18H16O5 and a molecular weight of 312.325 g/mol . It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted precursors under controlled conditions. One common method includes the use of 7,8-dimethoxy-2-methylchromen-4-one as a starting material, which undergoes a reaction with phenol derivatives in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and solvent systems.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-4-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized chromen-4-one derivatives.

Scientific Research Applications

7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interfere with cellular signaling pathways. These interactions contribute to its observed biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-dimethoxy-2-methylchromen-4-one
  • 3-phenoxychromen-4-one
  • 7,8-dihydroxy-2-methylchromen-4-one

Uniqueness

7,8-dimethoxy-2-methyl-3-phenoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy and phenoxy groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

7,8-dimethoxy-2-methyl-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-11-16(23-12-7-5-4-6-8-12)15(19)13-9-10-14(20-2)18(21-3)17(13)22-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCYUTLSWVUUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)OC)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315233-83-1
Record name 7,8-DIMETHOXY-2-METHYL-3-PHENOXY-4H-CHROMEN-4-ONE
Source European Chemicals Agency (ECHA)
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